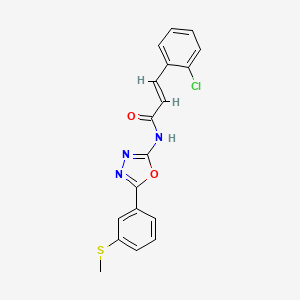

![molecular formula C14H18N4O4S B2498586 6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251675-24-7](/img/structure/B2498586.png)

6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of structurally diverse compounds, including those resembling the targeted molecule, involves novel approaches to heterocyclic scaffolds. For example, a method reported by Mieczkowski et al. (2016) describes a mild and efficient approach to synthesize a scaffold similar to the target molecule via unexpected rearrangement and ring contraction derived from nucleoside precursors, highlighting the potential for creating a wide range of compounds with significant structural diversity (Mieczkowski et al., 2016). This method's adaptability to generate various derivatives underscores the synthetic versatility of such compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to our target molecule has been elucidated through techniques like NMR spectroscopy and single-crystal X-ray structural analysis. The intricate details of these structures provide a foundation for understanding the molecular framework of our compound of interest, with studies such as those by Maldonado et al. (2007) offering insights into hydrogen bonding patterns and molecular geometry, which are crucial for predicting reactivity and interaction capabilities (Maldonado et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of similar compounds has been explored through various synthetic routes, yielding derivatives with diverse functional groups. For instance, Chang et al. (2003) demonstrated the utility of 6-amino-1,3-dialkyluracils for preparing novel isothiazolo[3,4-d]pyrimidine derivatives, illustrating the compound's versatility in undergoing transformations that significantly alter its chemical properties (Chang et al., 2003).

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

Research has highlighted the synthesis of cyclic ketene-N,X-acetals from alkyl-1,3-oxazolines and alkyl-1,3-thiazolines, indicating a pathway for the generation of various pyrimidine diones under mild conditions (Zhou & Pittman, 2006). Additionally, efficient synthesis pathways have been developed for bicyclic oxazolino- and thiazolino[3,2-c]pyrimidine-5,7-diones, showcasing their application in the synthesis of human gonadotropin-releasing hormone (hGnRH) receptor antagonists (Pontillo & Chen, 2005).

Anticancer and Antiviral Properties

Studies on isothiazolopyrimidines have shown strong activity against various cancers, demonstrating the potential of this chemical structure as a new group of anticancer agents (Machoń, Wieczorek, & Mordarski, 1987). Furthermore, thiazolo[4,5-d]pyrimidine derivatives have been synthesized and shown to exhibit significant in vitro activity against human cytomegalovirus (HCMV), including strains resistant to standard treatments, highlighting their potential as antiviral agents (Revankar et al., 1998).

Novel Compound Synthesis

Research has also focused on the creation of new compounds through the manipulation of pyrimidine structures. For instance, the synthesis of new thiazolo[3,2-a]pyrimidines has been explored, providing a foundation for further investigation into their pharmacological activities (Geies, El-Dean, El-Hafez, & Gaber, 1991). Additionally, the development of novel 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines showcases the versatility of pyrimidine derivatives in synthetic chemistry and their potential utility in medicinal chemistry (Barany, Hammer, Merrifield, & Bárány, 2005).

Propriétés

IUPAC Name |

6-(2-methylpropyl)-3-(morpholine-4-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-8(2)7-18-12(19)10-9(15-14(18)21)11(23-16-10)13(20)17-3-5-22-6-4-17/h8H,3-7H2,1-2H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYZJBGDHKQWMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2498505.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)

![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)

![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)

![[4-(Dimethylamino)phenyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2498525.png)